2-(Acetylamino)-2-deoxyhexitol
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Overview
Description
2-(Acetylamino)-2-deoxyhexitol is a chemical compound that belongs to the class of acylaminosugars It is structurally characterized by the presence of an acetylamino group attached to a deoxyhexitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxyhexitol typically involves the acetylation of 2-amino-2-deoxyhexitol. The reaction is carried out under mild conditions using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of acetic anhydride to a solution of 2-amino-2-deoxyhexitol in a suitable solvent, followed by purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-deoxyhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amino derivatives.
Scientific Research Applications
2-(Acetylamino)-2-deoxyhexitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-deoxyhexitol involves its interaction with specific molecular targets and pathways. The acetylamino group plays a crucial role in its biological activity, influencing its binding to enzymes and receptors. The compound can modulate various biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-2-deoxyhexanoic acid
- 2-(Acetylamino)-2-deoxyglucose
- 2-(Acetylamino)-2-deoxygalactose
Uniqueness
2-(Acetylamino)-2-deoxyhexitol is unique due to its specific structural features and chemical properties
Properties
IUPAC Name |
N-(1,3,4,5,6-pentahydroxyhexan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAICOVNOFPYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(C(C(CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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